
Tetradecanedioic Acid: A Potential Modulator of
Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetradecanedioate

Cat. No.: B1240563 Get Quote

An In-depth Technical Guide for Researchers and
Drug Development Professionals
Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease

(NAFLD), represent a growing global health crisis. These conditions are characterized by

complex dysregulations in glucose and lipid metabolism. Long-chain dicarboxylic acids (DCAs),

such as tetradecanedioic acid (TDA), are endogenous metabolites that have emerged as

potential therapeutic agents in the context of these disorders. TDA is a 14-carbon, straight-

chain dicarboxylic acid formed through the ω-oxidation of fatty acids.[1][2][3] This pathway

becomes particularly active when the primary mitochondrial β-oxidation pathway is

overwhelmed or impaired, a common feature in metabolic diseases.[4][5][6][7][8] This technical

guide provides a comprehensive overview of the current understanding of TDA and its role in

metabolic disorders, with a focus on quantitative data, experimental protocols, and key

signaling pathways. While direct in vivo quantitative data for TDA is limited, this guide draws

upon studies of structurally similar DCAs, such as dodecanedioic acid (DC12), and related

lipid-modulating compounds to infer the potential therapeutic effects of TDA.

Quantitative Data on the Effects of Dicarboxylic
Acids in Metabolic Disorders
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The following tables summarize the quantitative effects of dicarboxylic acids and related

compounds on key metabolic parameters in animal models and human studies. These data

highlight their potential to improve glucose homeostasis, reduce adiposity, and ameliorate

dyslipidemia.

Table 1: Effects of Dodecanedioic Acid (DC12) on a Rat Model of Diet-Induced Obesity and

Metabolic Associated Steatohepatitis (MASH)

(Data extracted from a study where rats were fed a high-fat diet (HFD) with or without DC12

supplementation at 100 mg/kg/day for 8 weeks)

Parameter
HFD Control
Group (Mean ±
SEM)

HFD + DC12
Group (Mean ±
SEM)

Percentage
Change

p-value

Body Weight

Gain (g)
250 ± 15 170 ± 10 -32% <0.001

Liver Weight (g) 20 ± 1.5 12 ± 1.0 -40% <0.001

Visceral Adipose

Tissue (g)
30 ± 2.0 18 ± 1.5 -40% <0.001

Fasting Blood

Glucose (mg/dL)
130 ± 8 100 ± 5 -23% <0.01

Fasting Plasma

Insulin (ng/mL)
2.5 ± 0.3 1.5 ± 0.2 -40% <0.01

HOMA-IR 8.2 ± 0.8 3.8 ± 0.5 -54% <0.001

Table 2: Effects of Dodecanedioic Acid (DC12) Infusion on Plasma Metabolites in Patients with

Type 2 Diabetes

(Data from a study involving a 195-minute intravenous infusion of 46.6 mmol of DC12)
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Parameter
Basal Level
(Mean ± SEM)

End of
Infusion (Mean
± SEM)

Percentage
Change

p-value

Plasma Glucose

(mM)
7.8 ± 0.6 5.4 ± 0.8 -30.8% <0.05

Plasma Lactate

(mM)
3.5 ± 0.2 1.5 ± 0.1 -57.1% <0.001

Blood Pyruvate

(µM)
26.0 ± 11.6 99.5 ± 14.9 +282.7% <0.01

Table 3: Effects of Tetradecylthioacetic Acid (TTA) on Plasma Lipids in Rats

(Data from a long-term study comparing TTA-treated rats to controls)

Parameter Control Group TTA-Treated Group Percentage Change

Plasma Triacylglycerol Baseline Reduced Significant Reduction

VLDL-Triacylglycerol Baseline Reduced by 56% -56%

Plasma Cholesterol Baseline Reduced Significant Reduction

LDL-Cholesterol Baseline Reduced Significant Reduction

HDL-Cholesterol Baseline Reduced Significant Reduction

Key Signaling Pathways and Mechanisms of Action
The metabolic benefits of TDA and related dicarboxylic acids are thought to be mediated

through multiple signaling pathways. A key mechanism involves the regulation of cellular

energy and lipid metabolism.
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Caption: Proposed signaling pathways for TDA in metabolic regulation.

One proposed mechanism, based on studies of DC12, involves the inhibition of the mammalian

INDY (I'm Not Dead Yet) transporter (mINDY), a plasma membrane citrate transporter. By

inhibiting mINDY, DC12 reduces the uptake of citrate into hepatocytes.[7][9] As citrate is a key

substrate for de novo lipogenesis, this leads to a reduction in fatty acid synthesis and

subsequent hepatic steatosis.
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Additionally, TDA and other long-chain DCAs are known to be ligands for Peroxisome

Proliferator-Activated Receptors (PPARs), particularly PPARα.[10][11] Activation of PPARα

leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine

Palmitoyltransferase 1 (CPT1), thereby promoting the breakdown of fatty acids and increasing

energy expenditure.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

tetradecanedioic acid and its effects on metabolic disorders.

Animal Model of Diet-Induced Obesity and MASH
This protocol is adapted from studies using dodecanedioic acid (DC12) to prevent and reverse

metabolic syndrome in rodents.[7][9][12]

Animal Strain: Male Wistar rats or C57BL/6J mice are commonly used.

Housing: Animals are housed in a temperature-controlled environment with a 12-hour

light/dark cycle and ad libitum access to food and water.

Diet:

Control Group: Fed a standard chow diet.

High-Fat Diet (HFD) Group: Fed a diet with 45-60% of calories from fat, typically lard or

palm oil.

TDA Administration: TDA is administered in the drinking water or mixed into the HFD at a

specified dose (e.g., 100 mg/kg/day).

Study Duration:

Prevention Model: HFD and TDA are administered concurrently for 8-12 weeks.

Reversal Model: Animals are first fed an HFD for 12-16 weeks to induce obesity and

MASH, followed by the introduction of TDA for an additional 4-6 weeks.
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Outcome Measures:

Weekly: Body weight and food/water intake.

Periodic: Glucose and insulin tolerance tests.

End of Study:

Fasting blood glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL,

LDL).

Organ collection (liver, adipose tissue) for weight, histology (H&E, Oil Red O staining),

and gene/protein expression analysis.

Analysis of Tetradecanedioic Acid in Biological Samples
by GC-MS
This protocol outlines a general method for the quantification of dicarboxylic acids in plasma or

urine.[1][11]

Sample Preparation:

To 200 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of TDA

or another dicarboxylic acid of a different chain length).

Acidify the sample to a pH < 2 with 5M HCl.

Perform a liquid-liquid extraction with 600 µL of ethyl acetate. Vortex and centrifuge to

separate the phases.

Collect the organic (upper) layer. Repeat the extraction and combine the organic phases.

Dry the organic extract under a stream of nitrogen.

Derivatization:

To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50

µL of pyridine.
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Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) esters.

GC-MS Analysis:

Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-

5ms).

Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher

temperature (e.g., 280-300°C) to elute the derivatized TDA.

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification,

targeting characteristic ions of the TDA-TMS derivative and the internal standard.

Quantification: Create a standard curve using known concentrations of TDA to determine

the concentration in the biological samples.
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Caption: Workflow for GC-MS analysis of TDA.

PPARα Reporter Gene Assay
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This protocol is for a cell-based assay to determine if TDA can activate the PPARα nuclear

receptor.[2][4][5][6][7][8][9][12][13]

Cell Line: A suitable cell line that does not endogenously express high levels of PPARα, such

as HEK293T or HepG2, is used.

Plasmids:

PPARα Expression Vector: A plasmid containing the human or rodent PPARα gene under

a constitutive promoter.

Reporter Vector: A plasmid containing a luciferase gene downstream of a promoter with

multiple copies of a Peroxisome Proliferator Response Element (PPRE).

Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a

constitutive promoter, used for normalization of transfection efficiency.

Procedure:

Transfection: Co-transfect the cells with the three plasmids using a suitable transfection

reagent.

Treatment: After 24 hours, treat the transfected cells with various concentrations of TDA

and a known PPARα agonist (e.g., WY-14643) as a positive control. A vehicle control (e.g.,

DMSO) is also included.

Incubation: Incubate the cells for another 24 hours.

Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and

Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the fold activation by dividing the normalized luciferase activity of the TDA-

treated wells by that of the vehicle control.
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Plot the fold activation against the TDA concentration to generate a dose-response curve

and determine the EC50 (the concentration at which 50% of the maximal response is

achieved).
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Caption: Workflow for PPARα reporter gene assay.
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Conclusion
Tetradecanedioic acid and related long-chain dicarboxylic acids represent a promising area of

research for the development of novel therapeutics for metabolic disorders. The available data,

primarily from studies on DC12 and TTA, suggest that these compounds can favorably

modulate glucose and lipid metabolism through mechanisms that include the inhibition of de

novo lipogenesis and the activation of PPARα-mediated fatty acid oxidation. The experimental

protocols and signaling pathway diagrams provided in this guide offer a framework for

researchers and drug development professionals to further investigate the therapeutic potential

of TDA. Future studies should focus on obtaining direct quantitative in vivo data for TDA to

confirm the effects observed with its analogs and to fully elucidate its mechanism of action in

the context of metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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